3-(1-Naphthalenyloxy)propiophenone
Description
Contextual Significance in Organic Synthesis and Advanced Chemical Transformations
The principal importance of 3-(1-Naphthalenyloxy)propiophenone lies in its function as a precursor in multi-step organic syntheses. Its preparation is a foundational step in various patented routes for producing pharmacologically active compounds.
The most common synthesis of this compound involves an etherification reaction, specifically a Williamson ether synthesis. In this process, 1-naphthol (B170400) is treated with a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to form the corresponding naphthoxide salt. google.compatsnap.com This nucleophilic salt is then reacted with 3-chloropropiophenone (B135402). The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.compatsnap.com This straightforward and relatively high-yielding reaction establishes the core structure of the molecule. google.com
Once synthesized, this compound serves as the substrate for a variety of advanced chemical transformations. The carbonyl group (ketone) is the primary site of reactivity, allowing for reductions and reductive aminations. These transformations are pivotal in converting the intermediate into the final target molecules. For instance, the synthesis of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine (the bulk drug of Dapoxetine) proceeds by reacting this compound with methylamine (B109427), followed by a reduction step using a reducing agent like sodium borohydride (B1222165) (NaBH₄). google.comgoogle.com
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Naphthol | 3-Chloropropiophenone | Potassium Hydroxide (KOH) | N,N-Dimethylformamide (DMF) | Reflux for 10 hours | 78.1% (crude) | google.com |
| 1-Naphthol | 3-Chloropropiophenone | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | 15°C for 15 hours | 64.88% | patsnap.com |
| 1-Naphthol | 3-Chloropropiophenone | Sodium Hydroxide (NaOH) | N,N-Dimethylformamide (DMF) | 15°C for 40 hours | 73.14% | patsnap.com |
Overview of Foundational Research and Emerging Areas of Investigation
Foundational research on this compound has been intrinsically linked to the development of efficient and industrially scalable syntheses of Dapoxetine. Early patent literature highlights efforts to optimize the preparation of this intermediate, focusing on creating synthetic routes that are short and avoid highly toxic or explosive reagents. google.comgoogle.com
More recent and emerging areas of investigation are shifting towards the use of biocatalysis and enantioselective synthesis. The reduction of the ketone in this compound can lead to a chiral center, resulting in two different enantiomers of the corresponding alcohol, 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. patsnap.comnih.gov The stereochemistry of this alcohol is crucial for the biological activity of the final pharmaceutical product.
Emerging research demonstrates the use of biological enzymes and whole-cell biocatalysts, such as specific yeast strains, to achieve highly stereoselective reductions. chemicalbook.comresearchgate.netmdpi.com For example, this compound can be converted into (S)-N-Didemethyl Dapoxetine in a one-pot reaction using a specifically engineered biological enzyme, achieving high yield and purity. chemicalbook.com Similarly, chiral reducing agents like (-)-diisopinocampheylborane are used in asymmetric reductions to produce the (R)-enantiomer of the alcohol with high selectivity. patsnap.com These advanced methods represent a move towards greener and more precise chemical manufacturing.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 41198-42-9 | guidechem.com |
| Molecular Formula | C₁₉H₁₆O₂ | guidechem.comcymitquimica.com |
| Molecular Weight | 276.33 g/mol | |
| Appearance | Off-White to Pale Orange Solid | pharmaffiliates.com |
| Synonyms | 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one, 3-(1-Naphthoxy)propiophenone | pharmaffiliates.comcymitquimica.com |
| Solubility | Soluble in Chloroform, Methanol |
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-1-yloxy-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHULGYJXLUIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCOC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741438 | |
| Record name | 3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41198-42-9 | |
| Record name | 3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 1 Naphthalenyloxy Propiophenone and Its Enantiomeric Forms
Established Retrosynthetic Strategies and Forward Synthesis Pathways
Retrosynthetic analysis of 3-(1-Naphthalenyloxy)propiophenone identifies the ether linkage and the propiophenone (B1677668) backbone as key features. The most direct approach involves the formation of the carbon-oxygen (C-O) bond between a naphthalenyloxy moiety and a three-carbon chain containing a carbonyl group.
The primary and most widely employed method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the alkylation of 1-naphthol (B170400) with a suitable propiophenone derivative bearing a leaving group at the 3-position.
The common forward synthesis pathway involves the reaction of 1-naphthol with 3-chloropropiophenone (B135402). patsnap.comgoogle.comgoogle.com In this procedure, 1-naphthol is first treated with a base to form the more nucleophilic 1-naphthoxide anion. This is followed by the nucleophilic substitution of the chloride ion from 3-chloropropiophenone. patsnap.com
Various bases and solvent systems have been documented for this etherification. Common bases include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and sodium carbonate (Na₂CO₃). patsnap.comgoogle.compatsnap.com The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. patsnap.comgoogle.compatsnap.com For example, one procedure describes dissolving 1-naphthol and KOH in DMF, followed by the addition of 3-chloropropiophenone and heating the mixture to achieve the desired product. google.comgoogle.com Another variation uses Na₂CO₃ in acetonitrile, with the reaction proceeding under reflux conditions. patsnap.com Yields for this reaction are reported to be in the range of 73-78%. google.compatsnap.com
The general reaction is as follows:
Step 1: Deprotonation of 1-naphthol with a base (e.g., KOH) to form potassium 1-naphthoxide.
Step 2: Nucleophilic attack of the 1-naphthoxide on 3-chloropropiophenone, displacing the chloride and forming the C-O ether bond to yield this compound.
The carbonyl group of this compound is a critical functional handle that allows for a variety of subsequent transformations, a key strategy in multi-step syntheses. pearson.comub.edudokumen.pub The transformation of one functional group into another is a fundamental concept in organic synthesis. pearson.comub.edu
A significant interconversion is the reduction of the ketone to a secondary alcohol, yielding 3-(1-Naphthalenyloxy)-1-phenylpropan-1-ol. This reduction can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). google.comgoogle.com This alcohol is a crucial intermediate in the synthesis of pharmacologically active molecules. For instance, the synthesis of Dapoxetine involves the reduction of the ketone, followed by amination and methylation steps. google.comgoogle.com
Further functional group interconversions can be performed on the resulting alcohol. For example, the hydroxyl group can be converted into a better leaving group, such as a mesylate, which can then be displaced by a nucleophile like dimethylamine (B145610) to introduce a nitrogen-containing moiety. google.com These manipulations highlight the synthetic utility of the carbonyl group in this compound, enabling access to a diverse range of more complex structures.
Stereoselective Synthesis Approaches for Chiral Analogs
The reduction of the prochiral ketone in this compound can generate a stereocenter, leading to two enantiomeric forms of the corresponding alcohol. The development of stereoselective methods to produce a single enantiomer is of high importance, particularly for pharmaceutical applications where the biological activity often resides in only one enantiomer. nih.gov
Biocatalysis has emerged as a powerful and green alternative for the asymmetric reduction of ketones, offering high enantioselectivity under mild reaction conditions. chemicalbook.comgeorgiasouthern.edu These methods utilize either isolated enzymes or whole microbial cells.
Isolated Enzymes: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that catalyze the reduction of ketones with high stereospecificity. acs.orgresearchgate.net These enzymatic reductions require a hydride source, typically provided by a nicotinamide (B372718) cofactor such as NADPH. acs.org To make the process economically viable, a cofactor regeneration system is employed. acs.orgresearchgate.net A common approach is a substrate-coupled system, where a sacrificial alcohol (like isopropanol) is used in large excess, or an enzyme-coupled system, which uses a second enzyme like glucose dehydrogenase (GDH) to regenerate the cofactor. acs.orgd-nb.info Isolated KREDs have been successfully used to reduce a wide array of ketones to their corresponding chiral alcohols with excellent yields (>90%) and enantiomeric excesses (ee) often exceeding 99%. acs.org
Whole-Cell Biocatalysts: The use of whole microbial cells, such as yeast, fungi, and bacteria, is another effective strategy. nih.gov Baker's yeast (Saccharomyces cerevisiae) is a well-known biocatalyst for the reduction of aromatic ketones. rsc.orgrsc.org Other microorganisms, including various yeast species like Yarrowia lipolytica and bacterial strains such as Bacillus cereus, have also been identified for their ability to perform stereoselective ketone reductions. mdpi.commdpi.com Whole-cell systems have the advantage of containing the necessary enzymes and cofactor regeneration mechanisms internally, simplifying the reaction setup. mdpi.com For instance, studies on the reduction of 3-chloropropiophenone, a structural analog and precursor, have shown that Saccharomyces cerevisiae can produce the corresponding (S)-alcohol with high enantiomeric excess. researchgate.net Marine-derived fungi have also demonstrated good activity and excellent enantioselectivity in the reduction of aromatic ketones. nih.gov
Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones
| Biocatalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Isolated KREDs | Various Diaryl Ketones | (S) or (R)-alcohols | >99% | acs.org |
| Acetobacter sp. CCTCC M209061 (Immobilized) | 3-Chloropropiophenone | (S)-3-chloro-1-phenylpropanol | >99% | researchgate.net |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | 99% | mdpi.com |
| Yarrowia lipolytica | 2-Benzylidenecyclohexanone | (R)-2-benzylidenecyclohexanol | 93% | mdpi.com |
| Marine-derived Fungi | Various Aromatic Ketones | Chiral Alcohols | >99% | nih.gov |
Alongside biocatalysis, asymmetric hydrogenation using chiral metal catalysts is a highly efficient method for the enantioselective reduction of ketones. wikipedia.org This approach involves the use of a transition metal, typically ruthenium (Ru), complexed with a chiral ligand.
Asymmetric Transfer Hydrogenation (ATH): A widely used technique is asymmetric transfer hydrogenation (ATH), where hydrogen is transferred from a source like isopropanol (B130326) or a formic acid/triethylamine mixture to the ketone. wikipedia.org The Noyori-type catalysts, particularly ruthenium complexes with N-tosylated diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are exceptionally effective for this transformation. rsc.orgnih.govrsc.org These catalysts, often referred to as bifunctional catalysts, operate via a metal-ligand cooperative mechanism where both the metal center and the ligand participate in the hydrogen transfer. rsc.org These systems have demonstrated high reactivity and excellent enantioselectivity (often >99% ee) for the reduction of a broad range of aromatic ketones. rsc.org The catalyst can also be immobilized on solid supports like silica, which facilitates its recovery and reuse, adding to the process's sustainability. rsc.org
Asymmetric Hydrogenation (AH): Direct asymmetric hydrogenation using hydrogen gas (H₂) is another powerful method. Catalysts such as Ru(BINAP) have been successfully employed for the enantioselective reduction of ketones that possess a chelating group. wikipedia.org
Other Chiral Catalysts: Oxazaborolidine catalysts, developed by Corey, Itsuno, and Bakshi (CBS catalysts), are also used for the enantioselective reduction of prochiral ketones with borane (B79455) as the reducing agent. organic-chemistry.orgmdpi.com This method can be highly effective, providing chiral secondary alcohols with high yields and enantioselectivity. organic-chemistry.orgmdpi.com
Table 2: Examples of Chiral Catalyst Systems for Asymmetric Ketone Reduction
| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ru-TsDPEN | Asymmetric Transfer Hydrogenation | Aromatic Ketones | >99% | rsc.org |
| [Cp*RhCl₂]₂ / (R,R)-TsDPEN derivative | Asymmetric Transfer Hydrogenation (in water) | 3-Methoxyacetophenone | 84% | karger.com |
| Ru(BINAP) | Asymmetric Hydrogenation | Ketones with chelating groups | High | wikipedia.org |
| Chiral Oxazaborolidine / Borane | Catalytic Reduction | Prochiral Ketones | up to 98% | organic-chemistry.orgmdpi.com |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound and its derivatives. The focus is on improving efficiency, reducing waste, and minimizing environmental impact. jocpr.com
Atom Economy: A key metric in green chemistry is atom economy, which measures how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgnih.gov Addition reactions are ideal with 100% atom economy. scranton.eduacs.org The Williamson ether synthesis, while effective, is a substitution reaction and has a lower atom economy because it generates stoichiometric amounts of a salt byproduct (e.g., KCl or NaCl). scranton.edu In contrast, catalytic hydrogenation reactions are highly atom-economical as they involve the addition of a hydrogen molecule across the carbonyl double bond, with all atoms being incorporated into the product. wikipedia.org
Catalysis: The use of catalysts, both biocatalysts and chiral metal complexes, is a cornerstone of green chemistry. Catalytic processes reduce the need for stoichiometric reagents, thereby minimizing waste. researchgate.net Asymmetric catalysis, in particular, is highly advantageous as it allows for the direct synthesis of enantiomerically pure compounds, avoiding less efficient resolution steps. google.com The ability to immobilize and recycle catalysts further enhances the green credentials of these synthetic methods.
Sustainable Practices: The shift towards using water as a solvent, as demonstrated in some ATH reactions, and employing biodegradable biocatalysts under mild conditions (ambient temperature and pressure) are significant steps towards more sustainable chemical manufacturing. chemicalbook.comkarger.com Biocatalysis, in particular, leverages renewable enzymes and avoids the use of toxic heavy metals and harsh reagents. chemicalbook.comgeorgiasouthern.edu These approaches not only reduce the environmental footprint but can also lead to more selective and efficient syntheses. chemicalbook.com
Chemical Reactivity and Mechanistic Investigations of 3 1 Naphthalenyloxy Propiophenone
Scope of Chemical Reactions and Selectivity Profiles
The reactivity of 3-(1-naphthalenyloxy)propiophenone has been primarily exploited in the context of its role as a precursor to (S)-Dapoxetine. The principal reactions involve the transformation of the ketone group and subsequent modifications.
One of the most well-documented reactions is the reduction of the ketone to a secondary alcohol. This transformation is a critical step and can be achieved with high stereoselectivity, which is crucial for the synthesis of the enantiomerically pure (S)-dapoxetine. Both chemical and biocatalytic methods have been employed for this purpose.
Chemical reduction methods often utilize chiral reducing agents to achieve high enantiomeric excess (e.e.). For instance, asymmetric reduction using chiral oxazaborolidine catalysts or chiral borane (B79455) complexes has been reported. researchgate.net A patent describes the use of (-)-diisopinocampheylborane in tetrahydrofuran (B95107) (THF) to yield the corresponding (S)-alcohol. patsnap.com
Biocatalytic reductions offer an alternative, often environmentally benign, approach. Various yeast strains, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have been shown to effectively reduce the ketone group. researchgate.netmdpi.com These enzymatic reductions can exhibit high enantioselectivity, producing the desired (S)-alcohol with good yields.
Another key reaction is the reductive amination of the ketone. This can be a one-pot reaction where the ketone reacts with an amine in the presence of a reducing agent. For example, a patented process describes the reaction of this compound with methylamine (B109427) in methanol, followed by reduction with sodium borohydride (B1222165) (NaBH₄), to yield N-methyl-3-(1-naphthalenyloxy)-1-phenylpropan-1-amine. google.comgoogle.com
The initial synthesis of this compound itself is a notable reaction, typically achieved through a Williamson ether synthesis. This involves the reaction of 1-naphthol (B170400) with 3-chloropropiophenone (B135402) in the presence of a base. patsnap.comgoogle.comgoogle.com The regioselectivity of this reaction is directed by the nucleophilic attack of the naphthoxide ion at the electrophilic carbon of 3-chloropropiophenone. The reaction of 1-naphthol generally favors substitution at the 1-position due to electronic and steric factors. echemi.com
Interactive Data Table: Synthesis of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| KOH | DMF | Reflux | 10 | 78.1 (crude) | google.com |
| K₂CO₃ | DMF | 15 | 15 | 64.88 | patsnap.com |
| NaOH | DMF | 15 | 40 | 73.14 | patsnap.com |
| KOH | DMF | 50 | 30 | 73.52 | patsnap.com |
Elucidation of Reaction Mechanisms and Catalytic Cycles
Detailed mechanistic studies specifically on this compound are not extensively reported in the publicly available literature. However, the mechanisms of the key reactions it undergoes can be inferred from established principles of organic chemistry and studies on analogous systems.
Kinetics and Thermodynamic Parameters of Key Transformations
Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce. The focus of the existing literature is primarily on synthetic outcomes rather than detailed mechanistic analysis.
For the Williamson ether synthesis, the reaction rate is dependent on the concentrations of the naphthoxide and 3-chloropropiophenone, the nature of the solvent, and the temperature. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the naphthoxide anion more nucleophilic.
In the context of phase-transfer catalysis (PTC), which has been studied for similar etherification reactions, the reaction kinetics can be complex, involving mass transfer between phases and the intrinsic reaction rate. researchgate.net For the synthesis of 4-benzyloxy propiophenone (B1677668) using L-L-L PTC, the reaction was found to be 100% selective, and a mechanistic model was proposed to deduce the kinetics, though specific parameters were not provided in the abstract. researchgate.net
The kinetics of the biocatalytic reduction of ketones are governed by Michaelis-Menten kinetics, where the reaction rate depends on the substrate concentration and the enzymatic parameters (Vmax and Km). The enantioselectivity of these reactions is determined by the different rates of reaction for the two enantiotopic faces of the prochiral ketone within the enzyme's active site.
Identification of Reaction Intermediates and Transition States
The identification of specific reaction intermediates and transition states for reactions involving this compound has not been a primary focus of the available research. However, based on general mechanistic understanding, the following can be proposed:
Williamson Ether Synthesis: The reaction proceeds through a classic SN2 mechanism. The key intermediate is the 1-naphthoxide anion, formed by the deprotonation of 1-naphthol by a base. The transition state involves the simultaneous formation of the C-O bond and cleavage of the C-Cl bond.
Ketone Reduction (Chemical): In reductions with metal hydrides like NaBH₄, the mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup to yield the alcohol. In asymmetric reductions with chiral catalysts, the substrate coordinates to the chiral catalyst, and the hydride transfer occurs through a highly organized, diastereomeric transition state, leading to the preferential formation of one enantiomer.
Reductive Amination: This reaction likely proceeds through the initial formation of an iminium ion intermediate. The ketone first reacts with the amine to form a hemiaminal, which then dehydrates to the iminium ion. The reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to give the final amine product.
Derivatization Studies and Structural Modification Pathways
The primary driver for derivatization studies of this compound has been the synthesis of Dapoxetine and its analogues.
The most significant derivatization pathway involves the reduction of the ketone to an alcohol , as previously discussed. This alcohol, (S)-3-(1-naphthalenyloxy)-1-phenylpropan-1-ol, is a key chiral intermediate. amazonaws.com
This intermediate alcohol can then be further derivatized. A common subsequent step is the activation of the hydroxyl group , for example, by converting it into a better leaving group such as a mesylate or tosylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. patsnap.com
Etherification: 1-Naphthol + 3-Chloropropiophenone → this compound
Asymmetric Reduction: this compound → (S)-3-(1-Naphthalenyloxy)-1-phenylpropan-1-ol
Activation: (S)-3-(1-Naphthalenyloxy)-1-phenylpropan-1-ol + Mesyl Chloride → Mesylate derivative
Amination: Mesylate derivative + Dimethylamine (B145610) → (S)-Dapoxetine
A patent also describes a one-step condensation of 3-chloropropiophenone and 1-naphthol with (S)-tert-butylsulfinamide, followed by reduction and deprotection, as an alternative route to the chiral amine intermediate. google.comscispace.com
Further derivatization could potentially involve reactions at the aromatic rings (both the phenyl and naphthyl moieties) through electrophilic aromatic substitution, though such studies are not prominently featured in the reviewed literature for this specific compound.
Interactive Data Table: Derivatization of this compound in Dapoxetine Synthesis
| Step | Reactants | Reagents/Catalysts | Product | Reference |
| Reduction | This compound | (-)-Diisopinocampheylborane, THF | (S)-3-(1-Naphthalenyloxy)-1-phenylpropan-1-ol | patsnap.com |
| Reductive Amination | This compound, Methylamine | NaBH₄, Methanol | N-methyl-3-(1-naphthalenyloxy)-1-phenylpropan-1-amine | google.comgoogle.com |
| Mesylation | (S)-3-(1-Naphthalenyloxy)-1-phenylpropan-1-ol | Methanesulfonyl chloride, Triethylamine | (S)-3-(1-Naphthalenyloxy)-1-phenylpropyl methanesulfonate | patsnap.com |
| Amination | (S)-3-(1-Naphthalenyloxy)-1-phenylpropyl methanesulfonate | Dimethylamine | (S)-Dapoxetine | patsnap.com |
Spectroscopic and Advanced Structural Elucidation of 3 1 Naphthalenyloxy Propiophenone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial relationships of atoms within a molecule. For a compound like 3-(1-Naphthalenyloxy)propiophenone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon signal.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) and phenyl rings, as well as two characteristic triplets for the ethyl ketone moiety's methylene (B1212753) protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic rings. oregonstate.edu
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. It is particularly useful for identifying the carbonyl carbon (C=O) of the ketone group, which appears at a characteristic downfield shift (typically ~200 ppm). rsc.org The spectrum will also display distinct signals for the aromatic carbons of the naphthalene and phenyl groups and the aliphatic carbons of the side chain.
Advanced 2D NMR Techniques: To unambiguously assign the complex array of signals in the ¹H and ¹³C NMR spectra, 2D NMR experiments are employed. walisongo.ac.idemerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for tracing the connectivity within the ethyl group and for assigning adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J coupling). scribd.com This is crucial for identifying quaternary (non-protonated) carbons and for linking the different structural fragments of the molecule, such as connecting the propiophenone (B1677668) backbone to the phenyl ring and the naphthalenyloxy group.
Table 1: Predicted NMR Data for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Correlations (2D NMR) |
|---|---|---|---|---|
| Phenyl-H (ortho) | ¹H NMR | 7.9-8.1 | Doublet or Multiplet | HMBC to Carbonyl C |
| Phenyl-H (meta, para) | ¹H NMR | 7.4-7.6 | Multiplet | COSY with other Phenyl-H |
| Naphthyl-H | ¹H NMR | 6.9-8.2 | Multiplets | COSY with other Naphthyl-H; HMBC to ether C |
| -O-CH₂- | ¹H NMR | ~4.5 | Triplet | COSY with -CH₂-C=O; HSQC to its C; HMBC to Naphthyl-C and Carbonyl-C |
| -CH₂-C=O | ¹H NMR | ~3.4 | Triplet | COSY with -O-CH₂-; HSQC to its C; HMBC to Phenyl-C and Carbonyl-C |
| Carbonyl C=O | ¹³C NMR | ~200 | Singlet | HMBC from -O-CH₂- and -CH₂-C=O protons and ortho-Phenyl protons |
| Naphthyl-C-O | ¹³C NMR | ~155 | Singlet | HMBC from Naphthyl-H and -O-CH₂- protons |
| Phenyl-C (ipso) | ¹³C NMR | ~137 | Singlet | HMBC from ortho-Phenyl protons and -CH₂-C=O protons |
| Aromatic C | ¹³C NMR | 110-135 | Multiple Signals | HSQC to attached protons |
Table 2: Function of 2D NMR Experiments for Structural Elucidation
| 2D NMR Experiment | Purpose | Information Gained for this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Confirms the -CH₂-CH₂- connectivity in the propoxy chain. Establishes relationships between adjacent protons on the phenyl and naphthalenyl rings. |
| HSQC | Correlates each proton to its directly attached carbon atom. | Assigns the specific ¹³C signals for all protonated carbons in the molecule. |
| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. | Links the phenyl ring to the carbonyl group. Links the naphthalenyloxy group to the propoxy chain. Confirms the assignment of all quaternary carbons. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of the precise molecular formula of a compound, distinguishing it from other compounds with the same nominal mass. larancelab.com For this compound (C₁₉H₁₆O₂), HRMS can confirm its elemental composition.
Furthermore, by analyzing the fragments produced when the molecule is ionized (typically via electron impact, EI), a fragmentation pathway can be proposed. This pattern serves as a molecular fingerprint and provides additional structural confirmation. raco.cat
Predicted Fragmentation Pathway: The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its exact mass. Key fragmentation would likely involve cleavage at the most labile bonds, such as the ether linkage and bonds adjacent to the carbonyl group.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Nominal) | Proposed Fragment Ion | Formula | Structural Origin |
|---|---|---|---|
| 276 | [M]⁺ | [C₁₉H₁₆O₂]⁺ | Molecular Ion |
| 171 | [C₁₁H₇O]⁺ | Naphthoxy cation | Cleavage of the ether C-O bond |
| 143 | [C₁₀H₇]⁺ | Naphthyl cation | Loss of CO from the naphthoxy cation |
| 133 | [C₉H₉O]⁺ | Propiophenone radical cation | Cleavage of the ether C-O bond with charge retention on the propiophenone moiety |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | Alpha-cleavage adjacent to the carbonyl group |
Chromatographic Analysis for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of synthesized compounds. A pure sample of this compound would ideally show a single sharp peak under various HPLC conditions.
The reduction of the ketone in this compound to a secondary alcohol, forming 3-(1-naphthalenyloxy)-1-phenylpropan-1-ol, introduces a chiral center. For such chiral derivatives, it is critical to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.gov Chiral HPLC is the most common method for this analysis. researchgate.net
The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. This results in two separate peaks on the chromatogram, one for each enantiomer. The enantiomeric excess can be calculated from the relative areas of these two peaks. nih.govrsc.org The development of such methods is crucial, especially when these compounds are intermediates in the synthesis of pharmaceuticals where single-enantiomer products are often required. 182.160.97google.com
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional positions of atoms in a crystalline solid. scribd.com While no published crystal structure for this compound is currently available, this technique would yield a wealth of data if a suitable single crystal could be grown.
An X-ray diffraction analysis would unambiguously confirm the molecular connectivity. More importantly, it would provide precise measurements of bond lengths, bond angles, and torsion angles. karger.comsigmaaldrich.com This would reveal the molecule's solid-state conformation, including:
The rotational angle of the phenyl group relative to the carbonyl.
The conformation of the flexible propoxy chain.
The spatial orientation of the bulky naphthalenyloxy group relative to the rest of the molecule.
This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as pi-stacking between the aromatic rings, and for computational chemistry studies. uogqueensmcf.com
Compound Index
Table 4: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 41198-42-9 | C₁₉H₁₆O₂ |
| Dapoxetine | 119356-77-3 | C₂₁H₂₃NO |
| Propiophenone | 93-55-0 | C₉H₁₀O |
| 3-(1-Naphthalenyloxy)-1-phenylpropan-1-ol | 86835-77-0 | C₁₉H₁₈O₂ |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations:
Density Functional Theory (DFT): This is a primary method for calculating the electronic structure of molecules. For a compound like 3-(1-Naphthalenyloxy)propiophenone, DFT would be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactivity, and the molecular electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters. They can provide highly accurate electronic structure information, though often at a higher computational cost than DFT.
Molecular Modeling and Dynamics Simulations:
Conformational Analysis: The flexible propyl chain in this compound allows for multiple conformations. Molecular mechanics force fields or DFT potential energy surface scans would be used to identify low-energy conformers and understand the rotational barriers between them.
Molecular Dynamics (MD) Simulations: MD simulations would model the movement of atoms in the molecule over time, providing insights into its dynamic behavior, flexibility, and how it might interact with a solvent or a biological receptor.
Prediction of Spectroscopic Parameters:
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed using DFT, are a standard method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. These predicted spectra can be compared with experimental data to confirm the structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra.
Computational Elucidation of Reaction Mechanisms:
Transition State Searching: To understand how this compound might be formed or how it might react, computational chemists would search for the transition state structures of proposed reaction pathways.
Energy Landscapes: By calculating the energies of reactants, intermediates, transition states, and products, a reaction's energy landscape can be mapped out. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of the reaction mechanism.
Should research on the computational aspects of this compound be published in the future, a detailed article could then be composed.
Synthetic Utility in Complex Organic Molecule Construction
The chemical compound 3-(1-Naphthalenyloxy)propiophenone serves as a versatile and valuable building block in the field of organic synthesis. Its structure, featuring a reactive ketone, a flexible three-carbon chain, and a bulky naphthyloxy group, allows for a variety of chemical transformations. This makes it a key precursor in the construction of more complex molecules, particularly those with pharmaceutical applications.
Future Research Directions and Emerging Paradigms
Exploration of Novel Catalytic Systems for Efficient Synthesis
The current synthesis of 3-(1-Naphthalenyloxy)propiophenone often involves multi-step procedures. For instance, one method involves the reaction of 1-naphthol (B170400) with 3-chloro-1-propiophenone in the presence of potassium hydroxide (B78521) and dimethylformamide (DMF). google.com While effective, future research could explore more efficient and environmentally benign catalytic systems.
Several promising areas for investigation include:
Phase-Transfer Catalysis (PTC): The synthesis of similar compounds, such as 4-benzyloxy propiophenone (B1677668), has been successfully achieved using liquid-liquid-liquid (L-L-L) phase-transfer catalysis. acs.org This method offers high selectivity and allows for the easy separation and reuse of the catalyst, aligning with the principles of green chemistry. acs.org A similar approach could be adapted for the synthesis of this compound.
Heterogeneous Catalysis: The use of solid catalysts, such as Ni/SiO2-Al2O3 for α-methylation of propiophenone researchgate.net or solid mesoporous superacids like UDCaT-5 for Friedel-Crafts acylation, presents a pathway to more sustainable synthetic processes. scribd.com These catalysts are often cheaper, easier to handle, and can be recycled. researchgate.net
Biocatalysis: The synthesis of (S)-N-Didemethyl Dapoxetine from this compound has been demonstrated using biological enzymes. chemicalbook.com This enzymatic approach offers high stereoselectivity and operates under mild reaction conditions. chemicalbook.com Further exploration of different enzymes and reaction conditions could lead to a highly efficient and selective synthesis of chiral derivatives. The use of whole-cell biocatalysts, such as Yarrowia lipolytica, has also shown promise in the reduction of related ketones with high enantiomeric excess. mdpi.com
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To optimize the synthesis of this compound, a detailed understanding of reaction kinetics, mechanisms, and pathways is crucial. Advanced spectroscopic probes that allow for in-situ, real-time monitoring are invaluable tools for gaining this insight.
Future research should leverage techniques such as:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Instruments like ReactIR™ enable the continuous tracking of reactants, intermediates, products, and by-products throughout a chemical reaction. mt.com By using insertion probes with Attenuated Total Reflection (ATR) or transmission modes, chemists can gather specific data on how variables influence reaction performance. mt.comazom.comacs.org This technology can be applied to both batch and continuous flow systems. acs.orgucc.ie
In-situ Raman Spectroscopy: This technique can dynamically monitor the structural evolution of catalysts and reactants in real-time, providing a deeper understanding of the structure-performance relationship and the catalytic reaction mechanism. researchgate.net
In-situ X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, synchrotron-based XAS can provide element-specific information about the geometric and electronic structures at an atomic level. researchgate.net This is particularly useful for understanding the behavior of catalysts under operational conditions. researchgate.net
Integrated Spectroscopic Systems: Combining multiple in-situ techniques, such as FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a more comprehensive picture of a reaction. ucc.ie This multi-faceted approach allows for the simultaneous collection of complementary data, leading to an unprecedented level of mechanistic insight. ucc.ie
By employing these advanced monitoring tools, researchers can rapidly optimize reaction conditions, improve yields, and minimize the formation of impurities.
Expansion of Synthetic Utility into Other Areas of Chemical Science
Beyond its role as a synthetic intermediate, for example in the production of Dapoxetine foreversyn.compharmaffiliates.com, this compound and its derivatives have the potential to be utilized as valuable tools in other areas of chemical science.
Emerging applications to be explored include:
Probe Molecules for Mechanistic Studies: Propiophenone derivatives have been used as mechanistic probes in various chemical studies. For instance, β-phenylpropiophenone has been employed to investigate intrazeolite photochemistry. epa.gov The unique structure of this compound, with its naphthalene (B1677914) chromophore, could make it a useful probe for studying reaction mechanisms, particularly in photochemistry or catalysis.
Development of Novel Biologically Active Compounds: A wide range of propiophenone derivatives have been synthesized and evaluated for various biological activities, including antihyperglycemic, analgesic, and antipsychotic properties. nih.govontosight.ai The structural framework of this compound serves as a starting point for creating libraries of new compounds with potential therapeutic applications. For example, it is a key starting material for the synthesis of β-aminoketones and γ-aminoalcohols. scielo.br
Ligands in Organometallic Chemistry: Cyclopalladated propiophenone oximes have been shown to be useful in catalysis. mdpi.com The synthesis and characterization of metal complexes incorporating this compound or its derivatives as ligands could lead to the discovery of new catalysts with novel reactivity and selectivity.
By exploring these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a versatile tool for innovation in synthesis, analysis, and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-Naphthalenyloxy)propiophenone, and how can purity be ensured?
- Methodology : A common approach involves nucleophilic substitution between 1-naphthol and a propiophenone derivative. For example, reacting 1-naphthol with a brominated propiophenone precursor in dimethylformamide (DMF) using K₂CO₃ as a base (room temperature, 2–4 hours). Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and purified via column chromatography. Purity validation requires LC-MS or HPLC-ELSD (≥95% purity threshold) .
- Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1). Impurities often arise from incomplete substitution or residual solvents; silica gel chromatography is critical for isolation .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Structural Confirmation : Use ¹H/¹³C NMR to verify naphthalene and propiophenone moieties. Compare spectral data with PubChem entries for analogous naphthalene derivatives .
- Purity Assessment : LC-MS with electrospray ionization (ESI) detects trace impurities (e.g., unreacted 1-naphthol). For quantification, pair with ELSD or UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₉H₁₆O₂; theoretical 276.115 Da) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodology :
- Solvent Selection : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions (e.g., oxidation).
- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) for enhanced nucleophilicity of 1-naphthol’s oxyanion .
- Temperature Control : Higher temperatures (50–60°C) may accelerate substitution but risk decomposition; use controlled heating with inert atmospheres.
Q. What challenges arise in detecting trace impurities using LC-MS, and how can they be resolved?
- Challenges : Isomeric by-products (e.g., 2-naphthalenyloxy isomers) or oxidation products (e.g., ketone derivatives) may co-elute with the target compound.
- Solutions :
- Chromatographic Optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate isomers.
- Tandem MS/MS : Fragment ions at m/z 276 → 215 (naphthalene loss) confirm the target’s identity. Compare with synthetic standards .
Q. How does the compound’s solubility and stability impact experimental design in biological assays?
- Solubility : The compound is lipophilic (LogP ≈ 4.49); dissolve in DMSO (≤0.1% final concentration) for in vitro studies. For in vivo applications, prepare nanoemulsions or cyclodextrin complexes .
- Stability : Monitor degradation via UV-Vis (λmax ≈ 280 nm) under light/heat. Store at −20°C in amber vials. Hydrolysis of the ether linkage may occur at pH > 9 .
Q. What strategies resolve contradictions in reported spectral data or physicochemical properties?
- Case Example : Discrepancies in melting points (e.g., 98°C for m-nitropropiophenone in vs. unlisted values for this compound) may arise from polymorphic forms.
- Resolution :
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Cross-validate NMR data with computational predictions (e.g., ACD/Labs or ChemDraw) .
Biological and Mechanistic Questions
Q. What are the potential biological targets or phytotoxic effects of this compound?
- Hypothesis : Structural analogs (e.g., naphthyloxy herbicides in ) inhibit acetyl-CoA carboxylase or disrupt plant cell membranes.
- Experimental Design :
- Enzyme Assays : Test inhibition of β-ketoacyl-ACP synthase using purified plant enzymes.
- Phytotoxicity Screening : Apply compound (0.1–100 μM) to Arabidopsis or Lemna minor; measure chlorophyll content and root growth .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., naphthalene ring for Friedel-Crafts acylation).
- Docking Studies : Simulate interactions with cytochrome P450 enzymes to anticipate metabolic pathways .
Environmental and Safety Considerations
Q. What protocols ensure safe disposal of this compound waste?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
